3-(Chlorométhyl)-1,1,1,3,5,5,5-heptaméthyltrisiloxane

Vue d'ensemble

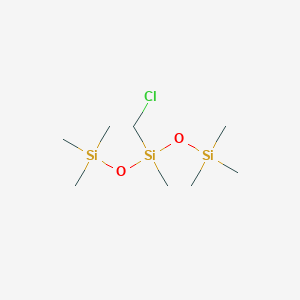

Description

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a heptamethyltrisiloxane backbone

Applications De Recherche Scientifique

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in materials science and catalysis.

Biology: The compound can be used to modify biomolecules for enhanced stability and functionality.

Medicine: Functionalized derivatives of this compound are explored for drug delivery systems and as components in medical devices.

Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mécanisme D'action

Target of Action

Chloromethyl groups are often used in organic synthesis to introduce a reactive chloromethyl group into a molecule, which can then undergo further reactions .

Mode of Action

For instance, in the Blanc chloromethylation reaction, aromatic rings react with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .

Biochemical Pathways

Compounds with chloromethyl groups can potentially interact with various biochemical pathways depending on their specific structure and the presence of other functional groups .

Pharmacokinetics

A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been studied in rats, and its plasma concentrations were determined using a high-performance liquid chromatography-diode array detector (hplc-dad) method .

Result of Action

Compounds with chloromethyl groups can potentially have various effects depending on their specific structure and the presence of other functional groups .

Action Environment

The action, efficacy, and stability of 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane can be influenced by various environmental factors. For instance, it is known that chloromethyl groups can form unstable peroxides when exposed to oxygen or air . Therefore, the storage and handling conditions of this compound can significantly impact its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane typically involves the chloromethylation of heptamethyltrisiloxane. One common method is the reaction of heptamethyltrisiloxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane may involve large-scale chloromethylation processes using specialized reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

- Substitution reactions yield various functionalized siloxanes.

- Oxidation reactions produce hydroxyl or carbonyl-functionalized siloxanes.

- Reduction reactions result in methyl-substituted siloxanes.

Comparaison Avec Des Composés Similaires

3-(Chloromethyl)benzoic acid: Another chloromethyl-containing compound used in organic synthesis and pharmaceuticals.

Chloromethyl methyl ether: A simpler chloromethyl compound used in alkylation reactions.

Uniqueness: 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane stands out due to its siloxane backbone, which imparts unique properties such as flexibility, thermal stability, and hydrophobicity. These characteristics make it particularly valuable in applications requiring durable and stable materials.

Activité Biologique

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane is a siloxane compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological properties, including antimicrobial and anti-inflammatory activities, as well as its applications in various fields.

- Molecular Formula : C7H22ClO2Si3

- Molecular Weight : 222.5 g/mol

- CAS Number : 2895-07-0

- Structure : The compound features a siloxane backbone with chloromethyl and heptamethyl substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane. It was identified as a significant antimicrobial agent in the methanolic extract of Murex tribulus, where it constituted approximately 92.87% of the total antimicrobial compounds detected .

Table 1: Antimicrobial Efficacy of Heptamethyltrisiloxane

| Microorganism | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 1000 |

| Escherichia coli | 12 | 1000 |

| Candida albicans | 10 | 1000 |

This table summarizes the compound's efficacy against various microorganisms at a concentration of 1000 µg/ml.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through proteinase inhibitory activity and lipoxygenase inhibitory assays. The results indicated promising anti-inflammatory effects with inhibition percentages reaching up to 75.42% at a concentration of 1000 µg/ml in the lipoxygenase assay .

Table 2: Anti-inflammatory Activity

| Assay Type | Inhibition Percentage (%) | Concentration (µg/ml) |

|---|---|---|

| Proteinase Inhibitory | 53.50 | 1000 |

| Lipoxygenase Inhibitory | 75.42 | 1000 |

The biological activity of heptamethyltrisiloxane is believed to stem from its ability to interact with cellular membranes and enzymes. The chloromethyl group may enhance its reactivity with biological targets, leading to cytotoxic effects on pathogens while sparing normal human cells .

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial potential of various siloxanes, heptamethyltrisiloxane was tested against clinical isolates of bacteria and fungi. The compound demonstrated significant activity against resistant strains of Staphylococcus aureus, suggesting its potential application in developing new antimicrobial agents for treating infections .

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving animal models assessed the anti-inflammatory effects of heptamethyltrisiloxane in conditions mimicking arthritis. The results showed a marked reduction in inflammation markers and pain scores in treated groups compared to controls, indicating its therapeutic potential for inflammatory diseases .

Propriétés

IUPAC Name |

chloromethyl-methyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23ClO2Si3/c1-12(2,3)10-14(7,8-9)11-13(4,5)6/h8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIFKQBRPAZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23ClO2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499317 | |

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17201-87-5 | |

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17201-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.